molecular formula C28H30N2O7 B11161860 N-[4-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoyl]-L-phenylalanine

N-[4-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoyl]-L-phenylalanine

Cat. No.: B11161860
M. Wt: 506.5 g/mol
InChI Key: GAVKHDATXNVEDL-QHCPKHFHSA-N
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Description

2-{4-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO}-3-PHENYLPROPANOIC ACID involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the chromen ring: This step involves the cyclization of a suitable precursor to form the chromen ring structure.

    Attachment of the acetamido group: The acetamido group is introduced through an acylation reaction.

    Formation of the butanamido linkage: This involves the coupling of the acetamido intermediate with a butanoic acid derivative.

    Final coupling with phenylpropanoic acid: The final step involves the coupling of the butanamido intermediate with phenylpropanoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO}-3-PHENYLPROPANOIC ACID would depend on its specific interactions with molecular targets. These could include:

    Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It may interact with cellular receptors, modulating signaling pathways.

    Modulation of gene expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]BUTANAMIDO}-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C28H30N2O7

Molecular Weight

506.5 g/mol

IUPAC Name

(2S)-2-[4-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]butanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C28H30N2O7/c31-25(30-23(27(33)34)15-18-7-2-1-3-8-18)11-6-14-29-26(32)17-36-19-12-13-21-20-9-4-5-10-22(20)28(35)37-24(21)16-19/h1-3,7-8,12-13,16,23H,4-6,9-11,14-15,17H2,(H,29,32)(H,30,31)(H,33,34)/t23-/m0/s1

InChI Key

GAVKHDATXNVEDL-QHCPKHFHSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCCCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)OC2=O

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCCCC(=O)NC(CC4=CC=CC=C4)C(=O)O)OC2=O

Origin of Product

United States

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